molecular formula C24H23N5O3 B4329223 8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B4329223
M. Wt: 429.5 g/mol
InChI Key: HQPOEZXNSASDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes both imidazo and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyethyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE shares structural similarities with other imidazo[2,1-f]purine derivatives, such as 8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Other related compounds: include various substituted imidazo[2,1-f]purines with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-[4-(2-hydroxyethyl)phenyl]-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-4-8-17(9-5-15)19-14-28-20-21(26(2)24(32)27(3)22(20)31)25-23(28)29(19)18-10-6-16(7-11-18)12-13-30/h4-11,14,30H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPOEZXNSASDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)CCO)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 2
8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 3
8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 5
8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 6
8-[4-(2-HYDROXYETHYL)PHENYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

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